(E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid
Description
Properties
IUPAC Name |
(E)-4-oxo-4-[4-(propanoylamino)anilino]but-2-enoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O4/c1-2-11(16)14-9-3-5-10(6-4-9)15-12(17)7-8-13(18)19/h3-8H,2H2,1H3,(H,14,16)(H,15,17)(H,18,19)/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNVCXVONGMHDMV-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)C=CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC=C(C=C1)NC(=O)/C=C/C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the aniline derivative: The starting material, aniline, undergoes acylation with propionyl chloride to form N-propionylaniline.
Condensation reaction: N-propionylaniline is then reacted with maleic anhydride to form the desired butenoic acid derivative.
Purification: The final product is purified using recrystallization or chromatography techniques to obtain this compound in high purity.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated purification systems to enhance yield and efficiency.
Chemical Reactions Analysis
(E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine or alcohol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propionylamino group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and solvents such as ethanol or dichloromethane. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound belongs to a broader class of 4-oxo-2-butenoic acid derivatives, which are often modified at the anilino or acyl substituents to tune physicochemical and biological properties. Below is a detailed comparison with structurally related compounds:
Structural Modifications and Physicochemical Properties
Key Observations:
Contrasts with Saturated Analogs
The saturated analog 4-anilino-4-oxobutanoic acid () lacks the α,β-unsaturated system, resulting in reduced electrophilicity and altered biological activity. This highlights the critical role of the conjugated enone system in the parent compound’s reactivity.
Biological Activity
(E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry . This compound is characterized by a unique chemical structure that includes a butenoic acid backbone with a propionylamino phenyl group attached, which may contribute to its biological effects.
Antiproliferative Properties
Research indicates that derivatives of (E)-4-oxo-4-aryl-2-butenoic acid, including the compound , exhibit significant antiproliferative activity against various human tumor cell lines. A study reported the antiproliferative effects of multiple derivatives against HeLa, FemX, and K562 cell lines, with effective concentrations ranging from one-digit micromolar to submicromolar levels. Notably, certain compounds demonstrated inhibition of tubulin assembly at concentrations below 20 μM, suggesting a potential mechanism for their anticancer activity .
The mechanism through which this compound exerts its biological effects is likely multifaceted. It may interact with specific molecular targets such as enzymes or receptors, leading to modulation of their activity. For instance, some studies have indicated that compounds in this class can affect the cell cycle by causing accumulation in the G2/M phase, although the inhibition of microtubule polymerization is not necessarily the principal mode of action .
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Biological Activity |
|---|---|---|
| (E)-4-Oxo-4-phenyl-2-butenoic acid | Structure | Antiproliferative; affects tubulin assembly |
| 4-Oxo-4-[5-(Butyrylamino)-2-chloroanilino]-2-butenoic acid | Structure | Explored for anti-inflammatory and anticancer properties |
| 4-Oxo-4-{[4-(propionylamino)phenyl]amino}-2-butenoic acid | Unique structure with propionylamino group | Investigated for antimicrobial and anticancer properties |
Case Study: Antiproliferative Activity
A significant study published in 2013 evaluated the antiproliferative activity of twenty-nine (E)-4-aryl-4-oxo-2-butenoic acid amides. Among these, several compounds showed promising results against human tumor cell lines. The most potent derivative exhibited an IC50 value of 2.9 μM against tubulin assembly, indicating its potential as a lead compound for developing new antitubulin agents .
Safety and Toxicity
Toxicological evaluations are critical for understanding the safety profile of this compound. In vivo studies have indicated that some derivatives possess an oral LD50 of 45 mg/kg in mice, highlighting the need for further investigations into their safety and efficacy in clinical settings .
Q & A
Basic: What synthetic methodologies are established for (E)-4-Oxo-4-[4-(propionylamino)anilino]-2-butenoic acid, and how do reaction conditions influence yield?
The compound is synthesized via nucleophilic acyl substitution between (E)-4-oxo-4-aryl-2-butenoic acid derivatives and substituted anilines. For example, reacting (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid with 4-(propionylamino)aniline under reflux in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) yields the target compound. Catalysts like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-dicyclohexylcarbodiimide (DCC) enhance coupling efficiency. Yields vary (45–63%) depending on the steric and electronic effects of substituents on the aniline . Optimizing solvent polarity (e.g., using DCM over THF) and maintaining anhydrous conditions are critical for improving yield and minimizing side reactions .
Advanced: How can contradictory NMR spectral data be resolved during structural characterization?
Discrepancies in H and C NMR spectra often arise from dynamic effects (e.g., keto-enol tautomerism) or impurities. For instance, the α,β-unsaturated ketone moiety in the compound may exhibit tautomerism, leading to split signals. To resolve this:
- Use deuterated dimethyl sulfoxide (DMSO-d) as a solvent to stabilize the enol form and simplify spectra.
- Perform variable-temperature NMR to observe signal coalescence at higher temperatures.
- Cross-validate with high-resolution mass spectrometry (HR-MS) to confirm molecular weight and isotopic patterns. In one study, HR-MS (ESI+) confirmed the molecular ion [M+H] at m/z 303.1214 (calculated 303.1218), resolving ambiguity from overlapping NMR peaks .
Basic: What analytical techniques validate the purity and structure of this compound?
- HPLC : Reverse-phase HPLC with a C18 column (mobile phase: acetonitrile/water + 0.1% trifluoroacetic acid) confirms purity (>99.5%) and detects isomers. Retention times (e.g., 8.2 min) are benchmarked against standards .
- FT-IR : Key peaks include C=O stretches at 1680–1720 cm (ketone and amide) and conjugated C=C at 1600–1630 cm .
- Melting Point : Sharp melting points (e.g., 119–124°C) indicate crystallinity and purity .
Advanced: How does the E-configuration influence biological activity, and how is isomerism controlled during synthesis?
The E-configuration is critical for antiproliferative activity, as the planar α,β-unsaturated ketone moiety interacts with cellular targets (e.g., kinases or DNA). Isomerism is controlled by:
- Using strictly anhydrous conditions to prevent keto-enol shifts.
- Monitoring reaction progress with UV-Vis spectroscopy (λ~300 nm for the E-isomer’s conjugated system).
- Purifying via silica gel chromatography with ethyl acetate/hexane gradients to separate E/Z isomers . In pharmacological assays, the E-isomer showed 5-fold higher activity against cancer cell lines compared to the Z-form .
Advanced: What parameters are critical for scaling up synthesis for pharmacological studies?
- Solvent Selection : THF or DCM scales better than polar aprotic solvents due to easier removal under reduced pressure.
- Catalyst Loading : EDC/HOBt (1:1 molar ratio) reduces racemization during amide bond formation.
- Purification : Flash chromatography with automated gradient systems ensures reproducibility. Pilot batches (10 g scale) achieved 60–65% yield with >99% HPLC purity .
Basic: How can solubility be optimized for in vitro assays?
- Salt Formation : React with sodium bicarbonate to form water-soluble sodium salts.
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based formulations to enhance aqueous solubility without cytotoxicity.
- Derivatization : Introduce polar groups (e.g., sulfonic acid) at the butenoic acid terminus via post-synthetic modification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
